

How to prepare antibody-drug conjugates using Mal-NH-Boc.

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Compound of Interest

Compound Name: Mal-NH-Boc

Cat. No.: B1683089

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An in-depth guide to the synthesis of antibody-drug conjugates (ADCs) utilizing maleimide-NH-Boc linkers, tailored for researchers, scientists, and professionals in drug development. This document outlines the strategic application of these heterobifunctional linkers, providing detailed experimental protocols, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.

Introduction

Antibody-drug conjugates (ADCs) represent a cutting-edge class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting these two components is paramount to the ADC's success, influencing its stability, solubility, pharmacokinetics, and overall therapeutic index.^[1]^[2] The "**Mal-NH-Boc**" linker is a heterobifunctional system designed for this purpose. It features a maleimide group for covalent bonding to thiol groups on the antibody and a Boc (tert-butyloxycarbonyl) protected amine, which, after deprotection, serves as an attachment point for the drug payload.^[3]^[4]^[5] The inclusion of polyethylene glycol (PEG) spacers is common in these linkers to enhance hydrophilicity, improve solubility, and reduce aggregation.^[1]^[2]^[6]

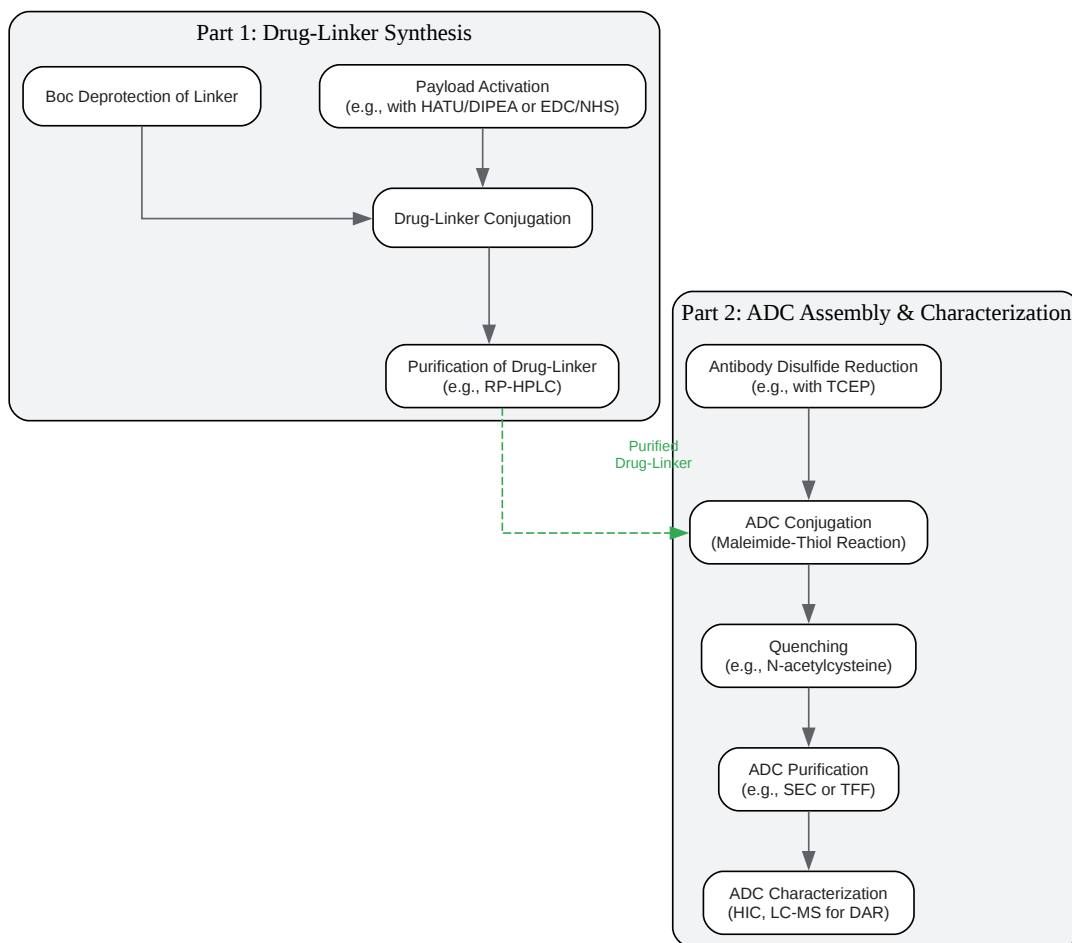
This guide details a general, two-part strategy for preparing ADCs with **Mal-NH-Boc** linkers:

- **Drug-Linker Synthesis:** The Boc-protected amine on the linker is deprotected, and the cytotoxic payload is attached.

- ADC Conjugation: The maleimide group of the resulting drug-linker construct is then conjugated to free thiol groups on a reduced monoclonal antibody.

Experimental Workflow Overview

The overall process for preparing an ADC using a **Mal-NH-Boc** linker is a sequential process involving several distinct stages, from linker and antibody preparation to the final purification and characterization of the conjugate.



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